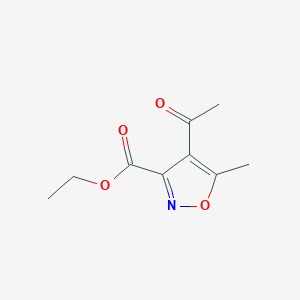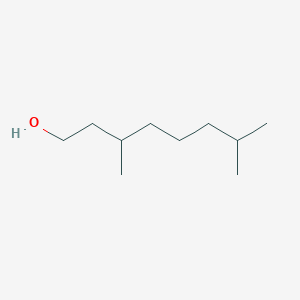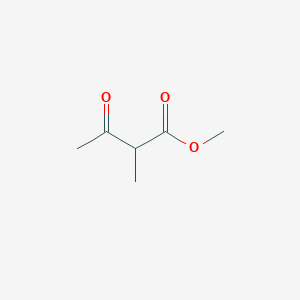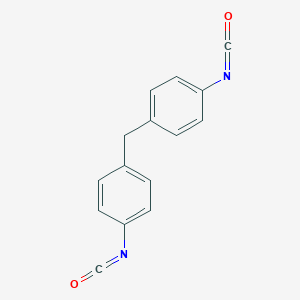![molecular formula C24H48N2O4 B094412 Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- CAS No. 139-92-4](/img/structure/B94412.png)
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, also known as 18:1 LPA (lysophosphatidic acid), is a bioactive lipid that has been found to play a crucial role in various physiological and pathological processes. It is a phospholipid derivative that is synthesized in the body by the enzymatic cleavage of phosphatidylcholine by the enzyme autotaxin. The molecule has a long hydrophobic tail and a hydrophilic head group, which makes it an amphipathic molecule.
作用機序
The mechanism of action of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA is not fully understood, but it is thought to act through the activation of specific G protein-coupled receptors (GPCRs). The most well-characterized receptors for Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA are LPA1, LPA2, and LPA3. Upon binding to these receptors, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA can activate various downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and Rho/Rock pathways.
Biochemical and Physiological Effects:
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been found to have various biochemical and physiological effects, including the promotion of cell proliferation, migration, and survival. It has also been implicated in the regulation of lipid metabolism, inflammation, and angiogenesis. Additionally, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been found to play a role in the regulation of blood pressure and vascular tone.
実験室実験の利点と制限
One advantage of using Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in lab experiments is its ability to activate specific GPCRs, which allows for the investigation of downstream signaling pathways. Additionally, Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA is a bioactive lipid that is naturally present in the body, which makes it a relevant molecule to study in various physiological and pathological contexts. One limitation of using Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in lab experiments is its potential instability and degradation, which can affect the reproducibility of results.
将来の方向性
There are several future directions for research on Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA. One area of interest is the role of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in the regulation of lipid metabolism and its potential as a therapeutic target for metabolic disorders. Another area of interest is the role of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA in the regulation of inflammation and its potential as a therapeutic target for inflammatory diseases. Additionally, the development of more specific agonists and antagonists for the LPA receptors could provide valuable tools for investigating the downstream signaling pathways and physiological effects of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA.
合成法
The synthesis of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA can be achieved by the enzymatic cleavage of phosphatidylcholine by the enzyme autotaxin. Autotaxin is a secreted enzyme that is found in various tissues, including the liver, adipose tissue, and blood. It catalyzes the conversion of lysophosphatidylcholine to lysophosphatidic acid, which is then further converted to Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA by the action of acyltransferases.
科学的研究の応用
Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-:1 LPA has been the subject of extensive scientific research due to its potential role in various physiological and pathological processes. It has been found to play a crucial role in cell proliferation, migration, and survival. It has also been implicated in the development of various diseases, including cancer, fibrosis, and inflammation.
特性
CAS番号 |
139-92-4 |
|---|---|
分子式 |
C24H48N2O4 |
分子量 |
428.6 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C24H48N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h27H,2-22H2,1H3,(H,25,28)(H,29,30) |
InChIキー |
LNOVYKOGIVPBAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
その他のCAS番号 |
139-92-4 |
同義語 |
N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



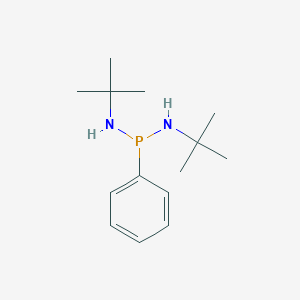
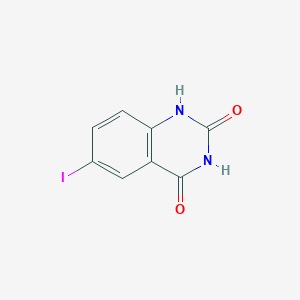
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
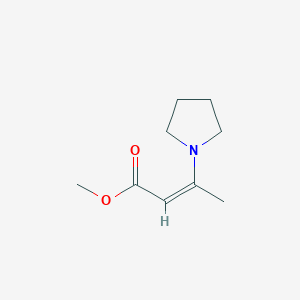

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

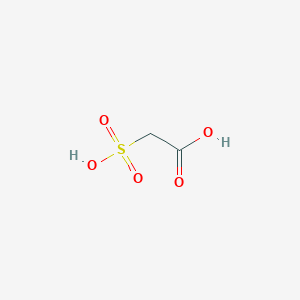

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
